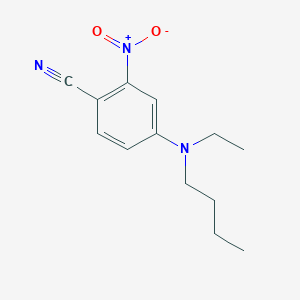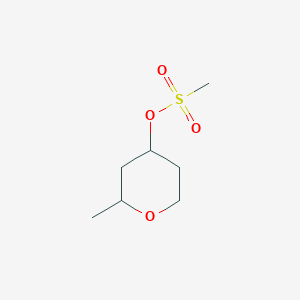![molecular formula C21H17FO2 B12531952 Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate CAS No. 141896-50-6](/img/structure/B12531952.png)
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-[2-(3-fluorophenyl)ethyl]benzoic acid and phenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Hydrolysis: 4-[2-(3-fluorophenyl)ethyl]benzoic acid and phenol.
Reduction: 4-[2-(3-fluorophenyl)ethyl]benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate can be compared with other similar esters such as:
Phenyl benzoate: Lacks the fluorophenyl ethyl substituent, resulting in different chemical and biological properties.
Ethyl benzoate: Contains an ethyl group instead of the phenyl group, leading to variations in reactivity and applications.
Methyl benzoate: Features a methyl group, which affects its volatility and use in fragrances.
The presence of the fluorophenyl ethyl substituent in this compound makes it unique, providing distinct chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
141896-50-6 |
|---|---|
Molekularformel |
C21H17FO2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate |
InChI |
InChI=1S/C21H17FO2/c22-19-6-4-5-17(15-19)10-9-16-11-13-18(14-12-16)21(23)24-20-7-2-1-3-8-20/h1-8,11-15H,9-10H2 |
InChI-Schlüssel |
SOZYKVQRMSLHRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)


